molecular formula C13H8ClNO5 B3024904 4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid CAS No. 359618-41-0

4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid

Cat. No. B3024904
CAS RN: 359618-41-0
M. Wt: 293.66 g/mol
InChI Key: GMZKANLQMXHBDG-UHFFFAOYSA-N
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Description

The compound 4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid is a multifaceted molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of the compound . The papers discuss 4-Chloro-2-fluoro-5-nitrobenzoic acid and 2-Chloro-4-nitrobenzoic acid, both of which are chloro-nitrobenzoic acids and share some structural similarities with the target compound .

Synthesis Analysis

The synthesis of related compounds involves the use of multireactive building blocks that can lead to various heterocyclic structures. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, utilizing its reactive sites for cyclization and other modifications.

Molecular Structure Analysis

While the exact molecular structure of 4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid is not provided, the structure of related compounds has been determined using X-ray diffraction techniques. These compounds exhibit charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon, indicating that the target compound may also form similar synthons due to the presence of a carboxylic acid group .

Chemical Reactions Analysis

The papers describe the chemical reactivity of similar compounds, such as the immobilization on Rink resin followed by chlorine substitution and reduction of a nitro group, leading to various heterocycles . This indicates that the compound of interest may also undergo similar reactions, such as substitutions and reductions, to form different heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related compounds. For example, the molecular salts of 2-Chloro-4-nitrobenzoic acid have been characterized by spectroscopic and thermal techniques, suggesting that the target compound may also be characterized using these methods . Additionally, the occurrence of weak halogen bonds in the presence of strong hydrogen bonds in the crystal structures of related compounds suggests that halogen bonding could be an important factor in the crystal stabilization of the compound of interest .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-nitrobenzoic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

properties

IUPAC Name

4-chloro-3-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-11-3-1-8(13(16)17)7-10(11)12-4-2-9(20-12)5-6-15(18)19/h1-7H,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZKANLQMXHBDG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=C[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)/C=C/[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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